Fmoc-gamma-methylene-DL-glutamic acid

概要

説明

Fmoc-gamma-methylene-DL-glutamic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the gamma-methylene group of DL-glutamic acid. This compound is often utilized in research and development, particularly in the field of proteomics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-gamma-methylene-DL-glutamic acid typically involves the protection of the amino group of DL-glutamic acid with the Fmoc group. This is achieved through a series of chemical reactions, including esterification and amidation. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), along with coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Reaction Conditions

The reactions are typically conducted under mild conditions to preserve the integrity of sensitive functional groups. The preferred conditions include:

-

Temperature : Reactions are often carried out at room temperature or slightly elevated temperatures (70°C to 130°C) depending on the specific step.

-

Solvents : Common solvents used include dimethylformamide (DMF) and tetrahydrofuran (THF), which facilitate solubility and reactivity.

-

Reagents : Strong bases (such as lithium hydroxide) and acids (like hydrochloric acid) are used for hydrolysis and subsequent reactions to ensure complete conversion of intermediates .

Analytical Techniques

The characterization of Fmoc-gamma-methylene-DL-glutamic acid involves several analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) : This method is crucial for assessing purity and identifying potential by-products during synthesis.

-

Mass Spectrometry : Used for determining molecular weight and confirming the structure of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about molecular structure and dynamics, confirming the presence of functional groups and their environment .

Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₄ |

| Molecular Weight | 239.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF, THF |

| Purity | >99% (as determined by HPLC) |

Drug Development

In pharmaceutical research, this compound serves as a building block for peptide-based drugs, improving bioavailability and stability due to its structural properties. Its derivatives are investigated for their potential therapeutic effects in various diseases, including cancer .

Bioconjugation

The compound is utilized in bioconjugation processes, linking peptides to other biomolecules such as antibodies or drugs. This application is crucial for developing targeted therapies that enhance treatment efficacy while minimizing side effects.

科学的研究の応用

Peptide Synthesis

Role as a Building Block

Fmoc-gamma-methylene-DL-glutamic acid is primarily utilized as a key building block in peptide synthesis. The Fmoc group acts as a protective group for the amino functionality, allowing for selective deprotection under basic conditions (typically using piperidine) to facilitate the assembly of complex peptide chains . This property is crucial in synthesizing peptides with specific sequences and functionalities.

Influence on Peptide Conformation

The introduction of the methylene group alters the steric and electronic properties compared to standard glutamic acid, potentially affecting the conformation and stability of the resulting peptides. Research has indicated that such modifications can enhance binding affinities in biological systems, making it a valuable tool for designing peptides with improved biological activity .

Drug Development

Therapeutic Applications

In pharmaceutical research, this compound is employed in developing peptide-based drugs. Its unique structure enhances the bioavailability and stability of therapeutic peptides, which is essential for effective drug formulation . The compound's ability to modify peptide properties has implications for creating targeted therapies, particularly in oncology and neuropharmacology.

Bioconjugation Processes

This compound is also utilized in bioconjugation processes, linking peptides to other molecules such as antibodies or drugs. This application is crucial for developing targeted therapy strategies in cancer treatment, where precise delivery of therapeutic agents is necessary .

Neuroscience Research

Studying Neurotransmitter Functions

this compound plays a significant role in neuroscience research by aiding studies on neurotransmitter functions. Its glutamic acid component is vital for understanding synaptic transmission and neuropharmacological mechanisms . Researchers utilize this compound to investigate the effects of glutamate derivatives on neuronal signaling pathways.

Protein Engineering

Modifying Protein Properties

In protein engineering, this compound is employed to modify proteins to enhance their solubility, stability, and overall functionality. This modification is essential in various biotechnological applications, including enzyme design and therapeutic protein production .

Chemical Reactions and Synthesis Techniques

The synthesis of this compound typically involves multiple steps, including protection, derivatization, and deprotection processes. Common methods include:

- Protection of Amino Group: The amino group of DL-glutamic acid is protected using the Fmoc group through esterification reactions.

- Derivatization: Various chemical reactions can be performed to modify the compound further.

- Deprotection: The Fmoc group is removed under basic conditions to allow for peptide bond formation .

作用機序

The mechanism of action of Fmoc-gamma-methylene-DL-glutamic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of DL-glutamic acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

類似化合物との比較

Similar Compounds

Fmoc-L-glutamic acid: Similar in structure but lacks the gamma-methylene group.

Fmoc-Glu(OtBu)-OH: Contains a tert-butyl ester group instead of the gamma-methylene group.

Uniqueness

Fmoc-gamma-methylene-DL-glutamic acid is unique due to the presence of the gamma-methylene group, which provides additional sites for chemical modification and enhances its utility in peptide synthesis .

生物活性

Fmoc-gamma-methylene-DL-glutamic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, including its applications in drug development, protein engineering, and potential therapeutic uses.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates its use in solid-phase peptide synthesis (SPPS). The compound's structure allows for the incorporation of unique functionalities into peptides, enhancing their biological properties and stability.

Applications in Peptide Synthesis

Peptide Synthesis: this compound is primarily utilized as a building block in peptide synthesis. Its incorporation into peptides allows for the creation of complex structures that can be tailored for specific biological activities. This is particularly relevant in the development of therapeutic peptides targeting neurological disorders, where structural similarity to neurotransmitters is crucial .

Drug Development: The compound has been implicated in the design of pharmaceuticals aimed at treating conditions such as cancer and neurodegenerative diseases. Its ability to modify peptide sequences enhances their efficacy and stability, making them suitable candidates for drug development .

Immune Evasion

Research indicates that poly-gamma-DL-glutamic acid (PGA), a related compound, plays a key role in immune evasion by pathogens like Staphylococcus epidermidis. PGA facilitates bacterial survival by shielding it from antimicrobial peptides and phagocytosis . While this compound does not directly participate in these processes, its structural analogs may offer insights into similar mechanisms.

Enzymatic Stability

The stability of peptides containing this compound against enzymatic degradation is critical for their therapeutic efficacy. Studies have shown that modifications to peptide structures can enhance their resistance to digestive enzymes, thereby improving bioavailability when administered orally .

Case Studies and Research Findings

- Peptide Lipidation Studies: A study demonstrated that lipidation patterns in peptides significantly affect their biological activity. By incorporating this compound into lipidated peptides, researchers observed enhanced cellular uptake and improved pharmacokinetic profiles .

- Therapeutic Applications: In a clinical context, peptides synthesized with this compound have shown promise in treating conditions related to metabolic disorders and cancer. Their ability to mimic natural signaling molecules allows them to interact effectively with biological pathways .

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enhances peptide stability; potential drug target | Drug development, peptide synthesis |

| Poly-gamma-DL-glutamic acid | Immune evasion; protects against host defenses | Pathogen survival |

| Lipidated Peptides | Improved cellular uptake; enhanced pharmacokinetics | Cancer therapy, metabolic disorders |

特性

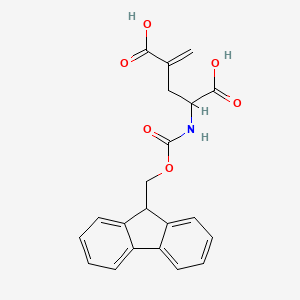

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylidenepentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-12(19(23)24)10-18(20(25)26)22-21(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,27)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPHNLUWBHJCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。